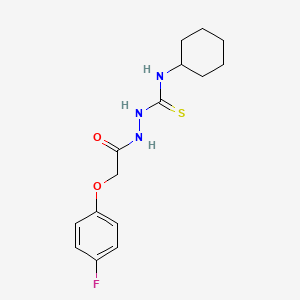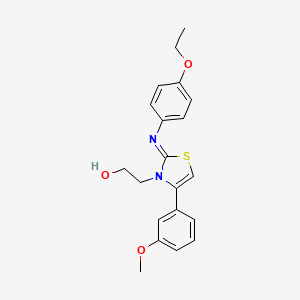![molecular formula C26H23N3O3S B2479132 2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide CAS No. 894544-10-6](/img/structure/B2479132.png)
2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide” is a chemical compound with a molecular weight of 353.4 and a molecular formula of C18 H15 N3 O3 S . It is a racemic mixture .
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, which is found in many important synthetic drug molecules . The compound’s structure is characterized by the presence of a spiro[indole-3,2’-[1,3]thiazolidin] ring system .Physical And Chemical Properties Analysis
The compound has a logP value of 1.2053, a logD value of 1.2053, and a logSw value of -2.4223 . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Pharmacological Significance
The compound belongs to the family of heterocyclic compounds with a 1,3-thiazolidin-4-one core, a structure that has garnered attention due to its significant pharmacological importance. This nucleus and its functionalized analogs, such as glitazones and rhodanines, are found in commercial pharmaceuticals and show potential against various diseases. The biological potential of these compounds has been extensively studied, indicating a promising future in the field of medicinal chemistry. Innovative synthesis methodologies, including green chemistry, have been developed for these compounds, reflecting environmental awareness and the planet's sustainability needs. The 1,3-thiazolidin-4-one nucleus's rich history and biological potential are thoroughly discussed in the literature, highlighting its importance in pharmaceutical development (Santos et al., 2018).
Bioactivity and Structural Influence
Thiazolidin-4-ones are crucial heterocyclic compounds in medicinal chemistry due to their pharmacophore role and versatile scaffold. Recent studies have shed light on their bioactivities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. The influence of various substituents on their biological activity has been explored, aiding the optimization of thiazolidin-4-one derivatives as more effective drug agents. This information is invaluable for the rational design of new molecules with biological activity, especially in the realm of thiazolidin-4-ones (Mech et al., 2021).
Synthesis and Therapeutic Applications
Thiazolidine motifs, intriguing heterocyclic five-membered moieties, have shown diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The synthesis and therapeutic applications of saturated five-membered thiazolidines and their derivatives have been an area of significant research. Different synthetic approaches have been employed to improve their selectivity, purity, and pharmacokinetic activity. This review encapsulates systematic approaches for the synthesis of thiazolidine and its derivatives, their pharmacological activities, and the advantages of green synthesis, providing a comprehensive understanding of these scaffolds (Sahiba et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2',4-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-1'-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c30-23(27-16-15-19-9-3-1-4-10-19)17-28-22-14-8-7-13-21(22)26(25(28)32)29(24(31)18-33-26)20-11-5-2-6-12-20/h1-14H,15-18H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANGMDYLKRXQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-(2-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetyl-2-(3-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479049.png)


![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2479055.png)
![N-(2-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2479056.png)


![3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2479062.png)
![1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2479063.png)
![4-Methyl-3-methylsulfonyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2479064.png)
![3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2479067.png)


